N-(2-Fluorophenyl)-5,5-dimethyl-4,5-dihydrothiazol-2-amine
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Overview
Description
N-(2-Fluorophenyl)-5,5-dimethyl-4,5-dihydrothiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a fluorophenyl group and a dimethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)-5,5-dimethyl-4,5-dihydrothiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thiourea derivative and a haloketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorophenyl)-5,5-dimethyl-4,5-dihydrothiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiazole ring into a dihydrothiazole derivative.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-(2-Fluorophenyl)-5,5-dimethyl-4,5-dihydrothiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of N-(2-Fluorophenyl)-5,5-dimethyl-4,5-dihydrothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s ability to bind to these targets, while the thiazole ring provides structural stability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2-Fluorophenyl)-2-methylamino-cyclohexanone: Another fluorophenyl-substituted compound with potential pharmacological applications.
N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide: A fluorophenyl derivative with applications in medicinal chemistry.
Uniqueness
N-(2-Fluorophenyl)-5,5-dimethyl-4,5-dihydrothiazol-2-amine is unique due to its specific combination of a fluorophenyl group and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H13FN2S |
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Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-5,5-dimethyl-4H-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H13FN2S/c1-11(2)7-13-10(15-11)14-9-6-4-3-5-8(9)12/h3-6H,7H2,1-2H3,(H,13,14) |
InChI Key |
GTLQUHPYIWENFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN=C(S1)NC2=CC=CC=C2F)C |
Origin of Product |
United States |
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